![molecular formula C18H17N5O4S B3015762 methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate CAS No. 1351621-42-5](/img/structure/B3015762.png)
methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate
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Overview
Description
The compound appears to contain several functional groups, including a pyrazine ring, a thiazolo ring, and a furan ring, all of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylate ester could potentially undergo hydrolysis, and the heterocyclic rings might participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility, and the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Novel Synthetic Pathways and Heterocyclic Chemistry
Synthesis of Cardiovascular Agents : Researchers have developed synthetic pathways to create compounds with significant coronary vasodilating and antihypertensive activities. While the focus was on 1,2,4-triazolo[1,5-a]pyrimidines, the methodologies employed can be applied to synthesize related compounds, including those with the complex structure of methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate, for potential cardiovascular applications (Sato et al., 1980).
Antimicrobial and Antitumor Activities : Enaminones and their derivatives, including those with pyrazine and furan components, have been investigated for their antimicrobial and antitumor activities. This underscores the potential of this compound in similar applications, particularly in synthesizing compounds with significant bioactivity (Riyadh, 2011).
Advanced Materials and Chemical Interactions
Chemical Synthesis for Advanced Materials : The synthesis of azole, pyrimidine, pyran, and benzofuran derivatives, incorporating various moieties, highlights the compound's potential role in creating materials with novel properties. Such synthetic versatility is crucial for developing new materials for electronics, photonics, and pharmaceuticals (Farag et al., 2011).
Pharmacological Potential : The chemical framework of this compound suggests its utility in synthesizing pharmacologically active molecules. For instance, compounds with similar structures have been explored for their roles as P2X7 receptor antagonists, indicating potential applications in treating diseases related to the P2X7 receptor (Letavic et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of functional groups such as carboxamide and pyrazine in its structure suggests potential hydrogen bonding and pi-stacking interactions with biological macromolecules .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s plausible that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
properties
IUPAC Name |
methyl 5-[[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-26-17(25)14-3-2-11(27-14)9-23-7-4-12-15(10-23)28-18(21-12)22-16(24)13-8-19-5-6-20-13/h2-3,5-6,8H,4,7,9-10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIBYHGEXXNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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